molecular formula C10H17F2NO3 B1478254 2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid CAS No. 2097945-76-9

2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid

Cat. No. B1478254
CAS RN: 2097945-76-9
M. Wt: 237.24 g/mol
InChI Key: PXYOMWULGHXILL-UHFFFAOYSA-N
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Description

2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid (abbreviated as 2-E4,4-DFPPA) is a synthetic organic compound that has a wide range of applications in scientific research, specifically in the fields of biochemistry and physiology. It is a derivative of the pyrrolidine ring and is composed of two ethoxymethyl groups, four fluorine atoms, and a propanoic acid group. This compound has recently been studied for its potential to be used as a drug candidate for various diseases, as well as its ability to act as a biochemical and physiological modulator.

Scientific Research Applications

Synthesis and Derivative Development

Research in the field of synthetic chemistry has explored various compounds with structural similarities to 2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid, demonstrating its potential in the development of new chemical entities with varied biological activities. For instance, the design and synthesis of (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamide derivatives exhibit potent non-ulcerogenic anti-inflammatory and analgesic activities. These derivatives, developed from the carboxylic acid group of anti-inflammatory drugs like naproxen, highlight the potential of modifying the core structure to enhance therapeutic profiles while minimizing gastrointestinal side effects (Berk et al., 2009).

Chemical Reactivity and Interaction Studies

Further research delves into the chemical reactivity and interactions of ethoxymethylene-containing compounds, revealing insights into their potential applications in synthetic organic chemistry. For example, the interaction of 1,2-diaminoimidazole with ethoxymethylene-containing derivatives results in the formation of various compounds, showcasing the versatility of these chemical structures in facilitating novel synthetic pathways (Dmitry et al., 2015).

Novel Synthesis Methods

The exploration of novel synthesis methods for related compounds further underscores the scientific interest in this chemical domain. The synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid from 2-(4-hydroxyphenyl)acetic acid highlights innovative approaches to creating compounds with potential pharmacological applications (Zhang Dan-shen, 2009).

Polymorphic Forms and Spectroscopy Studies

Investigations into the polymorphic forms of related compounds using spectroscopic and diffractometric techniques provide valuable information for pharmaceutical development. This research aids in understanding the physical and chemical properties of potential drug candidates, facilitating the optimization of their formulation and delivery (F. Vogt et al., 2013).

properties

IUPAC Name

2-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO3/c1-3-16-5-8-4-10(11,12)6-13(8)7(2)9(14)15/h7-8H,3-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYOMWULGHXILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CC(CN1C(C)C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid
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2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid
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2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid
Reactant of Route 4
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid
Reactant of Route 5
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid
Reactant of Route 6
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2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid

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